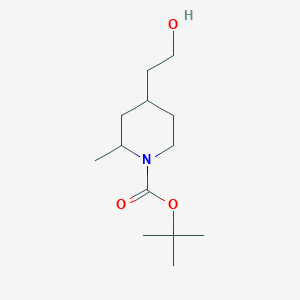
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol
Uniqueness
Tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxyethyl group allows for hydrogen bonding and other interactions, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-hydroxyethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10-9-11(6-8-15)5-7-14(10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
Clave InChI |
KIQIYCJAJZBTCY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCN1C(=O)OC(C)(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
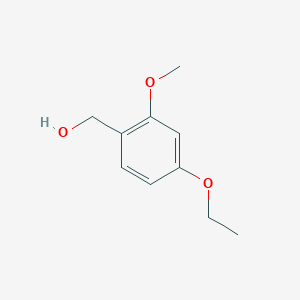
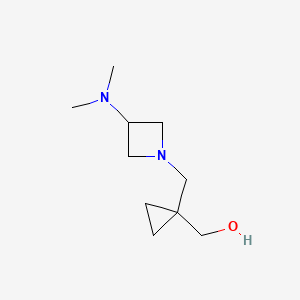
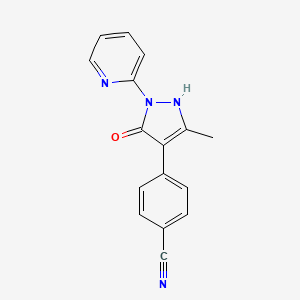
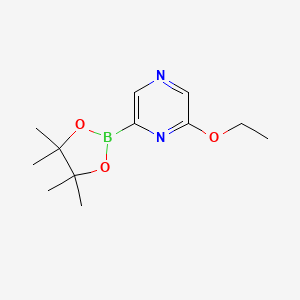

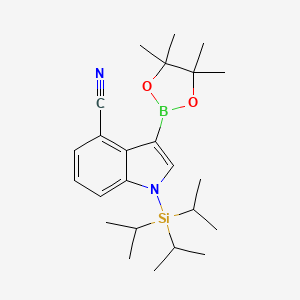
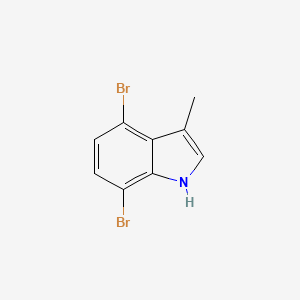
![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)

![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
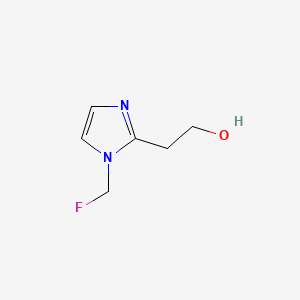
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
